tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate
Description
tert-Butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate is a chiral carbamate derivative featuring a six-membered tetrahydropyran ring substituted with an ethynyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its stereochemistry (3R,6S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of protease inhibitors or kinase-targeting therapeutics. The ethynyl group offers unique reactivity for click chemistry or Sonogashira couplings, enabling modular derivatization in drug discovery pipelines .
Properties
IUPAC Name |
tert-butyl N-[(3R,6S)-6-ethynyloxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-10-7-6-9(8-15-10)13-11(14)16-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWXWINFGYHRDC-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethynyltetrahydropyran derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: The compound can be reduced under specific conditions, affecting the ethynyl group.
Substitution: It can participate in substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Chemistry: tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group is particularly useful in probing enzyme active sites.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
tert-Butyl N-[(3R,6S)-6-Methylpiperidin-3-yl]carbamate (CAS: 1227917-63-6)
- Structure : Six-membered piperidine ring with a methyl group at the 6-position.
- Key Differences: Substituent: Methyl (sp³ hybridized) vs. ethynyl (sp hybridized) at the 6-position. Steric Effects: Methyl introduces minimal steric hindrance compared to the linear ethynyl group, which may influence binding to biological targets .
tert-Butyl N-[(3R,5S)-5-(Trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5)
- Structure : Piperidine with a trifluoromethyl (CF₃) group at the 5-position.
- Key Differences :
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, altering electron density and acidity of nearby NH groups. The ethynyl group in the target compound is electron-withdrawing but offers π-bond conjugation.
- Applications : CF₃ analogs are common in fluorinated pharmaceuticals (e.g., antidepressants), whereas ethynyl derivatives are leveraged for bioconjugation .
Cyclopentyl and Hydroxyl-Substituted Carbamates
tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
- Structure : Five-membered cyclopentane ring with a hydroxyl group.
- Key Differences :
Pyrrolidine Derivatives
tert-Butyl N-[(3S)-3-Methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8)
- Structure : Five-membered pyrrolidine ring with a methyl substituent.
- Substituent Position: Methyl at the 3-position (pyrrolidine) vs. ethynyl at the 6-position (tetrahydropyran). The latter’s linear geometry may reduce steric clashes in catalysis .
Bicyclic Carbamates
tert-Butyl N-[rel-(1R,5S,6s)-3-Azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS: 134575-17-0)
- Structure : Bicyclic system with fused cyclopropane and piperidine rings.
- Key Differences :
Comparative Data Table
Structural Analysis Tools
Crystallographic data for these compounds are refined using SHELXL (), with molecular visualization enabled by ORTEP-3 () and the WinGX suite (). These tools validate stereochemical assignments and substituent orientations critical for comparative studies.
Biological Activity
Tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₀H₁₈N₂O₃
- Molecular Weight : 216.28 g/mol
- CAS Number : 1240390-36-6
- Structure : The compound features a tert-butyl group and a tetrahydropyran ring with an ethynyl substituent at the 6-position.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its pharmacological potential and mechanisms of action.
- Enzyme Inhibition : Research indicates that carbamates can act as enzyme inhibitors, potentially affecting metabolic pathways involved in drug metabolism.
- Cell Cycle Regulation : Some studies suggest that compounds with similar structures may influence cell cycle progression through interactions with specific proteins involved in cell division.
Case Studies
- Anticancer Activity : A study explored the effects of similar carbamate derivatives on cancer cell lines. Results indicated that certain structural features enhance cytotoxicity against specific cancer types, suggesting potential for further development in anticancer therapies.
- Neuroprotective Effects : Another investigation focused on compounds related to this compound, highlighting neuroprotective properties that could be beneficial in neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of this compound is still under exploration. However, preliminary data suggest:
- Absorption and Distribution : High gastrointestinal absorption and moderate blood-brain barrier penetration.
- Metabolism : Potential involvement of cytochrome P450 enzymes in metabolic pathways.
| Property | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier | Moderate |
| CYP450 2D6 Substrate | Non-substrate |
| Ames Test | Non AMES toxic |
Toxicology and Safety
Toxicological assessments are crucial for understanding the safety profile of the compound. Current data suggest:
- Acute Toxicity : LD50 values indicate low acute toxicity in animal models.
- Carcinogenicity : Preliminary tests show no significant carcinogenic risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
